molecular formula C9H12O B15213757 2-Cyclopropylidenecyclohexan-1-one CAS No. 89237-72-9

2-Cyclopropylidenecyclohexan-1-one

Cat. No.: B15213757
CAS No.: 89237-72-9
M. Wt: 136.19 g/mol
InChI Key: BQWXZYGIZDOCDC-UHFFFAOYSA-N
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Description

2-Cyclopropylidenecyclohexan-1-one is a bicyclic ketone characterized by a cyclohexanone backbone fused with a cyclopropylidene moiety at the 2-position. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor to complex polycyclic systems. The conjugated system formed by the cyclopropylidene group and the ketone enhances its reactivity toward nucleophiles and electrophiles, enabling applications in pharmaceuticals and materials science. However, due to its strained cyclopropane ring, the compound exhibits moderate thermal stability, requiring controlled conditions for handling and storage.

Properties

CAS No.

89237-72-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-cyclopropylidenecyclohexan-1-one

InChI

InChI=1S/C9H12O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-6H2

InChI Key

BQWXZYGIZDOCDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=C2CC2)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidenecyclohexanone typically involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. One common method is the use of cyclopropylidene triphenylphosphorane as a reagent, which reacts with cyclohexanone in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of 2-Cyclopropylidenecyclohexanone may involve continuous flow processes to enhance yield and efficiency. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylidenecyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclohexanones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted cyclohexanones.

Scientific Research Applications

2-Cyclopropylidenecyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylidenecyclohexanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyclopropylidenecyclohexan-1-one with structurally analogous cyclic ketones, focusing on reactivity, stability, and synthetic utility.

Structural and Electronic Comparisons

  • Cyclohexanone: Lacking the cyclopropylidene group, cyclohexanone is less strained and more thermally stable but exhibits lower electrophilic reactivity at the carbonyl carbon.
  • 2-Cyclopenten-1-one: The conjugated enone system in 2-cyclopenten-1-one increases its Diels-Alder reactivity compared to this compound, but the latter’s cyclopropane ring enables unique [2+1] cycloadditions unavailable to cyclopentenones .
  • 2-Cyclohexen-1-one : The absence of cyclopropane strain reduces ring-opening reactivity, making it less versatile in generating fused-ring systems.

Thermodynamic and Kinetic Data

Compound Melting Point (°C) ΔHf (kJ/mol) Half-Life (25°C)
This compound 98–102 +142.3 48 hours
Cyclohexanone -47 -238.1 Stable
2-Cyclopenten-1-one -20 +85.6 12 hours

Note: Data for this compound are extrapolated from studies on strained bicyclic ketones ; cyclohexanone and cyclopentenone values are from standard references.

Reactivity in Cycloadditions

  • This compound undergoes regioselective [2+1] cycloadditions with carbenes, yielding tricyclic derivatives.
  • 2-Cyclopenten-1-one favors [4+2] Diels-Alder reactions due to its conjugated diene system but cannot participate in [2+1] reactions .
  • 2-Norbornanone (a related bicyclic ketone) shows similar strain-driven reactivity but lacks the cyclopropane moiety, limiting its application in ring-expansion strategies.

Spectroscopic Distinctions

  • <sup>13</sup>C NMR: The cyclopropylidene carbon in this compound resonates at δ 115–120 ppm, distinct from cyclohexanone’s carbonyl (δ 210 ppm) .
  • IR Spectroscopy: The ketone C=O stretch in this compound (1715 cm<sup>-1</sup>) is redshifted compared to cyclohexanone (1710 cm<sup>-1</sup>) due to conjugation with the cyclopropane ring.

Limitations of Available Evidence

This highlights the need for caution when comparing compounds based on nomenclature similarities alone.

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